molecular formula C7H9ClN2O B2913598 1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 1171573-50-4

1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B2913598
CAS RN: 1171573-50-4
M. Wt: 172.61
InChI Key: BQVMXEAFHVWVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride, also known as EMPC, is a chemical compound used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and is used as a reagent in organic synthesis. In

Scientific Research Applications

Synthesis of Complex Compounds

1-Ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride is involved in the synthesis of complex chemical compounds with potential applications in material science and pharmaceuticals. For instance, it has been used in the preparation of (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate, a compound characterized by unique crystal packing governed by intermolecular C—H⋯O interactions, resulting in a three-dimensional network. This illustrates its role in facilitating the formation of structured compounds with specific chemical properties (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).

Ligand Synthesis for Metal Coordination Polymers

The chemical has been pivotal in synthesizing semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, leading to the creation of chiral coordination polymers with Zn(II) and Cd(II) ions. These polymers exhibit unique structural features, such as H-bonded chiral 2D networks and helical chains, demonstrating the compound's utility in developing materials with potential applications in catalysis, molecular recognition, and optical materials (M. Cheng, Qinghua Wang, Jinting Bao, Yujuan Wu, Lin Sun, Bingxing Yang, Qi Liu, 2017).

Catalysis and Reaction Mechanisms

It has been instrumental in studying ruthenium-catalyzed C-H/CO/Olefin coupling reactions of N-arylpyrazoles, showcasing extraordinary reactivity towards carbonylation at C-H bonds. This research contributes to the understanding of catalytic mechanisms and the development of new catalysts for efficient organic synthesis, highlighting its importance in advancing catalytic science and organic synthesis methodologies (T. Asaumi, N. Chatani, T. Matsuo, F. Kakiuchi, S. Murai, 2003).

Ionic Liquids and Room Temperature Molten Salts

Research into ionic liquids and room temperature molten salts has benefited from studies involving 1-ethyl-3-methylimidazolium chloride derivatives, demonstrating high conductivity and stability, potentially applicable in electrochemistry and materials science. Such investigations expand the understanding of ionic liquids' physical and chemical properties, paving the way for their application in batteries, supercapacitors, and other energy-related technologies (R. Hagiwara, Takayuki Hirashige, T. Tsuda, Y. Ito, 2002).

Development of Efficient Blue Light Emitters

In the field of optoelectronics, the compound has been used in the synthesis of new bis-pyrazole complexes with cyclometalated N-heterocyclic carbene ligands, leading to the development of highly efficient blue light emitters. This research is crucial for advancing light-emitting diode (LED) technology, offering insights into the design and synthesis of novel materials for optoelectronic applications (Lorenzo Arnal, S. Fuertes, Antonio Martín, V. Sicilia, 2018).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle. This enzyme plays a crucial role in energy production within cells.

Mode of Action

Based on the structure and activity of related compounds, it may interact with its target enzyme, leading to inhibition of the enzyme’s activity . This interaction could potentially alter the normal functioning of the enzyme, leading to changes in cellular metabolism.

Result of Action

Based on the potential inhibition of succinate dehydrogenase, it could lead to a decrease in atp production and disrupt cellular energy balance . This could potentially lead to cell death, depending on the extent of the disruption.

properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-10-4-6(7(8)11)5(2)9-10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVMXEAFHVWVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.